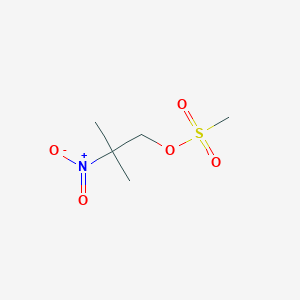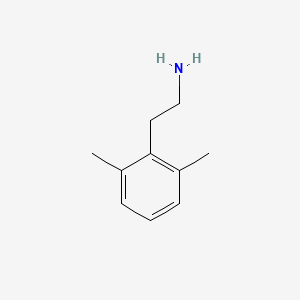
(-)-9,10-Dihydrojasmonic acid
Descripción general
Descripción
(-)-9,10-Dihydrojasmonic acid: is a derivative of jasmonic acid, a plant hormone that plays a crucial role in plant growth, development, and defense mechanisms. This compound is known for its involvement in various physiological processes, including stress responses, seed germination, root growth, and fruit ripening.
Mecanismo De Acción
Target of Action
It is known that jasmonic acid and its derivatives generally interact with a class of proteins known as jaz repressors, which play a crucial role in plant defense and development .
Mode of Action
(-)-9,10-Dihydrojasmonic acid, like other jasmonates, is believed to interact with its targets by binding to them, leading to a series of changes in the cell. This binding often results in the degradation of JAZ repressors, thereby activating the transcription of jasmonate-responsive genes .
Biochemical Pathways
Jasmonates are known to be involved in various plant biochemical pathways, including those related to plant defense, growth, and development . They can trigger the expression of defense-related genes and modulate the balance between growth and defense.
Result of Action
The action of this compound at the molecular and cellular level leads to a variety of effects. These include the activation of defense responses against herbivores and pathogens, the inhibition of plant growth, and the promotion of senescence and fruit ripening .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the production of jasmonates in plants is often triggered by stress conditions, such as wounding, pathogen attack, or high salinity . The exact influence of these and other environmental factors on the action of this compound is a topic of ongoing research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-9,10-Dihydrojasmonic acid typically involves the reduction of jasmonic acid. One common method is the catalytic hydrogenation of jasmonic acid using a palladium catalyst under hydrogen gas. This reaction reduces the double bond in the jasmonic acid molecule, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound often employs similar catalytic hydrogenation techniques but on a larger scale. The process involves the use of high-pressure hydrogen gas and palladium catalysts in large reactors to achieve efficient conversion rates.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (-)-9,10-Dihydrojasmonic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound itself is a product of the reduction of jasmonic acid.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst.
Substitution: Various reagents depending on the desired substitution, such as halogens or alkyl groups.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Further reduced forms, though less common.
Substitution: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Derivatives:
Biology:
Plant Growth Regulation: It is studied for its role in regulating plant growth and development, particularly in stress responses and defense mechanisms.
Medicine:
Anti-inflammatory Properties: Research has shown potential anti-inflammatory properties, making it a candidate for developing new therapeutic agents.
Industry:
Agricultural Applications: Used in the formulation of plant growth regulators and pesticides to enhance crop yield and resistance to pests.
Comparación Con Compuestos Similares
Jasmonic Acid: The parent compound, which has a similar structure but contains a double bond.
Methyl Jasmonate: A methyl ester derivative of jasmonic acid with similar biological activities.
12-Oxo-Phytodienoic Acid: Another derivative involved in plant defense mechanisms.
Uniqueness: (-)-9,10-Dihydrojasmonic acid is unique due to its reduced form, which may confer different biological activities and stability compared to its parent compound, jasmonic acid. Its specific role in plant stress responses and potential therapeutic applications make it a compound of significant interest in both agricultural and medical research.
Propiedades
IUPAC Name |
2-[(1R,2R)-3-oxo-2-pentylcyclopentyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h9-10H,2-8H2,1H3,(H,14,15)/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEYTAGBXNEUQL-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(CCC1=O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H]1[C@H](CCC1=O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501313059 | |
| Record name | (-)-Dihydrojasmonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501313059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98674-52-3 | |
| Record name | (-)-Dihydrojasmonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98674-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Dihydrojasmonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501313059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydrojasmonic acid, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7869SCH2L2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4-Dichlorobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B3153933.png)




![4-Hexylbicyclo[2.2.2]octan-1-OL](/img/structure/B3153961.png)

![(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B3153968.png)


